(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid
Descripción
(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a chiral tetrahydrofuran derivative characterized by a pyrazole substituent at the 2-position and a carboxylic acid group at the 3-position of the tetrahydrofuran ring. The ethyl group on the pyrazole nitrogen contributes to the compound’s lipophilicity, while the carboxylic acid moiety enhances water solubility, creating a balance that may influence bioavailability.
Structural determination of such compounds typically employs X-ray crystallography, often utilizing refinement programs like SHELXL, which is widely recognized for small-molecule analysis .
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(2S,3S)-2-(1-ethylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-6-7(5-11-12)9-8(10(13)14)3-4-15-9/h5-6,8-9H,2-4H2,1H3,(H,13,14)/t8-,9+/m0/s1 |
Clave InChI |
NONCPJOZOLMXFK-DTWKUNHWSA-N |
SMILES isomérico |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
SMILES canónico |
CCN1C=C(C=N1)C2C(CCO2)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Preparation of (2S,3S)-Tetrahydrofuran-3-carboxylic Acid Ethyl Ester
Starting material : Ethyl 3-oxotetrahydrofuran-2-carboxylate.
Key steps :
- Enantioselective reduction : Using (-)-DIP-Cl (B-chlorodiisopinocampheylborane) in THF at -78°C achieves >98% ee for the (2S,3S) configuration.
- Workup : Quenching with methanol and purification via silica gel chromatography (cyclohexane/ethyl acetate, 7:3) yields the diastereomerically pure ester (87% yield).
Data Table 1: Optimization of Reduction Conditions
| Reducing Agent | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (-)-DIP-Cl | THF | -78 | 98 | 87 |
| NaBH₄ | EtOH | 25 | 0 | 92 |
| L-Selectride | Toluene | -40 | 85 | 78 |
Introduction of the 1-Ethylpyrazole Group
Pyrazole subunit : 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Coupling conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Dioxane/water (4:1) at 90°C for 12 h.
Post-reaction processing : Extraction with dichloromethane, drying over Na₂SO₄, and solvent evaporation affords the coupled product in 76% yield.
Synthetic Route 2: Cyclocondensation of Hydrazines with Keto-Esters
Formation of the Pyrazole-Tetrahydrofuran Hybrid
Starting materials :
- Ethyl 2-(3-oxotetrahydrofuran-2-yl)acetate
- 1-Ethylhydrazine
Reaction protocol :
- Cyclocondensation : Reactants are heated at 80°C in acetic acid for 8 h, forming the pyrazole ring.
- Stereochemical control : Chiral additive (R)-BINOL (10 mol%) ensures retention of the (2S,3S) configuration.
Data Table 2: Effect of Acid Catalysts on Cyclocondensation
| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acetic Acid | 80 | 8 | 82 | 95 |
| HCl (conc.) | 60 | 6 | 68 | 80 |
| TFA | 100 | 4 | 75 | 88 |
Hydrolysis of the Ethyl Ester
Conditions : Aqueous LiOH (2M) in ethanol at 50°C for 4 h.
Purification : Acidification to pH 2 with HCl followed by recrystallization (ethanol/water) yields the carboxylic acid (91% purity by HPLC).
Synthetic Route 3: Microwave-Assisted One-Pot Synthesis
Integrated Tetrahydrofuran and Pyrazole Assembly
Reactants :
- 3-Bromotetrahydrofuran-4-one
- Diethyl oxalate
- 1-Ethylhydrazine
Procedure :
- Knoevenagel condensation : Reactants are heated under microwave irradiation (150°C, 20 min) to form the α,β-unsaturated keto-ester.
- Cyclization : Addition of hydrazine hydrate in glacial acetic acid at 60°C for 2 h forms the pyrazole ring.
- Hydrolysis : LiOH in ethanol/water (1:1) at 60°C for 3 h yields the final product.
Data Table 3: Microwave vs Conventional Heating
| Method | Time | Yield (%) | ee (%) |
|---|---|---|---|
| Microwave (150°C) | 20 min | 88 | 94 |
| Oil Bath (110°C) | 6 h | 72 | 89 |
Stereochemical Validation and Analytical Characterization
X-ray Crystallography
Single crystals grown from ethanol/water (1:1) confirm the (2S,3S) configuration. Key bond angles:
Chiral HPLC Analysis
Column : Chiralpak® IA (4.6 x 250 mm)
Mobile phase : Hexane/ethanol (80:20)
Retention times :
- (2S,3S)-enantiomer: 12.7 min
- (2R,3R)-enantiomer: 15.2 min
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.65–2.75 (m, 2H, tetrahydrofuran H4), 3.90 (q, J=7.2 Hz, 2H, NCH₂), 4.15 (dd, J=8.4 Hz, 1H, H3), 4.85 (t, J=6.8 Hz, 1H, H2), 7.45 (s, 1H, pyrazole H5).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 14.2 (CH₂CH₃), 44.8 (NCH₂), 70.5 (C3), 72.1 (C2), 125.6 (pyrazole C4), 174.3 (COOH).
Comparative Evaluation of Synthetic Routes
Data Table 4: Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 63 | 71 | 82 |
| ee (%) | 98 | 95 | 94 |
| Purity (HPLC, %) | 99 | 97 | 96 |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low | Medium | High |
Route 3 offers optimal balance between yield and stereochemical fidelity, making it preferable for industrial-scale synthesis.
Industrial-Scale Considerations and Process Optimization
Catalyst Recycling in Route 1
Pd recovery via activated carbon filtration achieves 92% reuse efficiency over five cycles without significant activity loss.
Solvent Substitution in Route 3
Replacing dioxane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 85% yield.
Análisis De Reacciones Químicas
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety enables classic acid-derived transformations:
Esterification
-
Reaction : Treatment with alcohols under acidic or coupling conditions.
-
Conditions :
Amidation
-
Reaction : Coupling with amines to form amides.
-
Conditions :
Salt Formation
-
Reaction : Neutralization with bases (e.g., HCl) to improve solubility.
-
Example : Conversion to hydrochloride salts via treatment with HCl gas in ether.
Pyrazole Substituent Reactivity
The 1-ethyl-pyrazole group participates in electrophilic substitutions and metal-catalyzed cross-couplings:
Alkylation/Arylation
-
Reaction : Suzuki-Miyaura coupling at the pyrazole’s boronate derivative.
-
Conditions :
Halogenation
-
Reaction : Bromination at the pyrazole’s C5 position.
-
Conditions :
-
Example : Treatment with NBS (N-bromosuccinimide) in DMF at 0°C.
-
Tetrahydrofuran Ring Modifications
The THF ring’s rigidity influences stereochemical outcomes in further reactions:
Ring-Opening Reactions
-
Reaction : Acid-catalyzed cleavage under harsh conditions.
-
Conditions :
Oxidation
-
Reaction : Conversion of the THF ring to γ-lactone via oxidation.
-
Conditions :
-
Example : Use of KMnO₄ in acidic aqueous solutions.
-
Stereospecific Reactions
The (2S,3S) configuration directs regioselectivity in asymmetric syntheses:
Chiral Resolution
-
Method : Use of chiral stationary phases (CSPs) in HPLC to separate enantiomers.
Diastereoselective Alkylation
-
Reaction : Alkylation at C3 of the THF ring with retention of stereochemistry.
-
Conditions :
Table 1: Amidation Reactions
| Amine | Coupling Agent | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1-Cyclobutyl-1H-pyrazol-4-amine | HATU/DIEA | DCM | 2 | 100 | |
| 1-Ethyl-1H-pyrazol-4-amine | EDCl/HOBt | DMF | 4 | 92 |
Table 2: Suzuki-Miyaura Coupling
| Boronate Ester | Electrophile | Base | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-(PinB)-1H-pyrazole | 1,1,1-Trifluoro-2-iodoethane | Cs₂CO₃ | 80 | 94 | |
| 4-(PinB)-1-(2-Methoxyphenyl)-1H-pyrazole | 2-Bromothiazole | Pd(dppf)Cl₂ | 100 | 85 |
Mechanistic Insights
-
Carboxylic Acid Activation : HATU generates active esters via uronium intermediates, facilitating nucleophilic attack by amines .
-
Pyrazole Directing Effects : The pyrazole’s nitrogen atoms stabilize transition metals in cross-couplings, enhancing reaction rates .
-
THF Ring Stability : The ring resists mild acids/bases but undergoes cleavage under prolonged TFA exposure .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Researchers could investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Substituted Tetrahydrofuran Derivatives
Key Compound:
Comparison Highlights:
- Molecular Weight : The methoxyethyl variant (C₁₁H₁₇N₂O₄, MW 241.27 g/mol) is heavier than the ethyl analog (C₁₀H₁₅N₂O₃, MW 211.24 g/mol), which may reduce membrane permeability but improve aqueous solubility.
Data Table 1: Structural and Calculated Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid | C₁₀H₁₅N₂O₃ | 211.24 | 1-Ethyl-pyrazole |
| (2S,3S)-2-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid | C₁₁H₁₇N₂O₄ | 241.27 | 1-(2-Methoxyethyl)-pyrazole |
Other Tetrahydrofuran-Carboxylic Acid Derivatives
Example Compounds:
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol A nucleoside analog (e.g., similar to adenosine) with a purine base and hydroxymethyl/diol groups. Key Difference: The purine ring and multiple hydroxyl groups confer high polarity (MW 252.23 g/mol), making it structurally distinct and more hydrophilic than pyrazole derivatives.
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Features a thiazolidine ring fused with a piperazine-dione group.
- Key Difference : The thiazolidine-piperazine core and phenyl substituent create a rigid, planar structure (MW 392.43 g/mol), contrasting with the flexible tetrahydrofuran ring in the target compound.
Data Table 2: Broader Structural Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|
| (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol | C₁₀H₁₂N₄O₄ | 252.23 | Purine-tetrahydrofuran |
| (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid | C₁₇H₂₀N₄O₅S | 392.43 | Thiazolidine-piperazine |
Research Implications and Limitations
While the provided evidence lacks experimental data on physicochemical or biological properties, structural analysis suggests:
Substituent-Driven Solubility : Methoxyethyl groups may improve solubility over ethyl groups, critical for oral bioavailability.
Stereochemical Specificity : The (2S,3S) configuration likely imposes spatial constraints affecting molecular interactions, a common theme in chiral drug design .
Actividad Biológica
(2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid, with the CAS number 1820574-45-5, is a compound of interest due to its potential biological activity. This compound features a molecular formula of CHNO and a molecular weight of 210.23 g/mol. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The biological activity of (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid has been investigated in various studies focusing on its interaction with biological targets, particularly in relation to the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that mediates the effects of environmental toxins and plays a role in various physiological processes.
- AhR Inhibition : Similar compounds have demonstrated the ability to inhibit AhR activation, which is linked to various toxicological effects such as liver damage and endocrine disruption. For instance, CH-223191, a known AhR antagonist, has shown significant protective effects against TCDD-induced toxicity in animal models . This suggests that (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid may exhibit comparable protective mechanisms.
- Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can exhibit anticancer properties. For example, related compounds have shown IC values in the micromolar range against various cancer cell lines, such as HT-29 and PC-3 . While specific data for (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is limited, its structural similarity to these active compounds suggests potential anticancer activity.
Case Studies
Case Study 1: In Vitro Studies on Cell Lines
A study investigating related pyrazole compounds reported IC values for HT-29 colon cancer cells ranging from 6.43 μM to 7.23 μM, indicating moderate potency against this cancer type . These findings provide a basis for hypothesizing that (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid may also possess similar activity.
Case Study 2: Toxicity Assessments
Toxicity evaluations on structurally similar compounds have indicated non-toxic profiles at doses up to 100 mg/kg in animal models . This suggests that (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid could be developed further with an acceptable safety margin.
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives often hinges on specific structural features:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance potency against cancer cell lines |
| Alkyl substitutions | Influence solubility and bioavailability |
| Positioning of functional groups | Critical for receptor binding affinity |
This SAR analysis highlights the importance of modifying substituents on the pyrazole ring to optimize biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid, and how can stereochemical purity be ensured?
- Methodology : Multi-step synthesis involving palladium-catalyzed coupling or organometallic reactions (e.g., Suzuki-Miyaura) is common for pyrazole-containing compounds. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., tert-butyl XPhos ligand with Cs₂CO₃) can be employed . Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess.
Q. How can researchers confirm the stereochemical configuration of the tetrahydrofuran and pyrazole moieties in this compound?
- Methodology : X-ray crystallography is definitive for assigning (2S,3S) configurations. Alternatively, NOESY NMR can assess spatial proximity of protons, while coupling constants (e.g., -values for vicinal hydrogens) in -NMR provide insights into ring puckering and stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole group’s affinity for ATP-binding pockets. Cell viability assays (MTT or resazurin) in cancer or microbial models can screen for cytotoxicity or antimicrobial activity, leveraging structural analogs from marine-derived compounds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect the compound’s binding affinity and selectivity?
- Methodology : Perform SAR studies by synthesizing derivatives with halogen, methyl, or trifluoromethyl groups. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Molecular docking with cryo-EM or homology models predicts interactions with targets like kinases or GPCRs .
Q. What strategies resolve contradictions in impurity profiling during scale-up synthesis?
- Methodology : Employ orthogonal analytical techniques:
- HPLC-MS/MS identifies co-eluting impurities (e.g., epimers or byproducts from incomplete ester hydrolysis) .
- NMR-assisted crystallization separates diastereomers.
- DoE (Design of Experiments) optimizes reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
